molecular formula C24H20N4O5 B2447939 1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone CAS No. 851911-08-5

1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone

Cat. No. B2447939
CAS RN: 851911-08-5
M. Wt: 444.447
InChI Key: YPQNCBJKZOPEKU-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Design

This compound's structure, featuring a dihydropyrazole core and oxadiazole moiety, is relevant in synthetic organic chemistry for constructing complex molecules with potential biological activities. Research in this area focuses on novel synthetic routes, chemical transformations, and the exploration of its utility as a precursor in the synthesis of bioactive molecules. Studies such as the synthesis of potentially bioactive compounds from visnaginone highlight the chemical versatility and potential for generating new molecules with enhanced properties (Abdel Hafez, Ahmed, & Haggag, 2001).

Antimicrobial and Antibacterial Activity

Compounds structurally related to 1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone have been investigated for their antimicrobial and antibacterial properties. For example, a study on the molecular docking of novel synthesized pyrazole derivatives demonstrated their potential antibacterial activity, providing insights into their application as antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-inflammatory and Anticancer Properties

The structural analogs of this compound have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer properties. For instance, novel pyrazoline derivatives have shown potent anti-inflammatory and antibacterial activities, suggesting the potential therapeutic applications of these molecules (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016). Additionally, the discovery of compounds with potent antiproliferative activity against cancer cell lines underscores the significance of such molecules in developing new anticancer therapies (Suzuki et al., 2020).

properties

IUPAC Name

1-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-30-18-8-4-16(5-9-18)20-13-21(22-3-2-12-31-22)28(27-20)23(29)14-32-19-10-6-17(7-11-19)24-26-25-15-33-24/h2-12,15,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQNCBJKZOPEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC4=CC=C(C=C4)C5=NN=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone

CAS RN

851911-08-5
Record name 1-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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